4-Ethoxynaphthalen-1-amine hydrochloride
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Overview
Description
4-Ethoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethoxy group at the 4-position and an amine group at the 1-position of the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxynaphthalen-1-amine hydrochloride typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Ethoxylation: 1-aminonaphthalene undergoes ethoxylation to introduce the ethoxy group at the 4-position, resulting in 4-ethoxynaphthalen-1-amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting 4-ethoxynaphthalen-1-amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxynaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
4-Ethoxynaphthalen-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxynaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Methoxynaphthalen-1-amine: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
4-Ethoxynaphthalen-2-amine: The position of the amine group is different, affecting its reactivity and applications.
Uniqueness
4-Ethoxynaphthalen-1-amine hydrochloride is unique due to the specific positioning of the ethoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
4-ethoxynaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,2,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLANTUAZLVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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